tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate
Description
tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate (CAS: 1359944-91-4; molecular formula: C₁₀H₁₇BrFNO₂) is a halogenated piperidine derivative widely used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a tert-butyl carbamate protecting group, a bromine substituent at the 4-position, and a fluorine atom at the 3-position of the piperidine ring. This structural arrangement confers stability and reactivity, making it valuable for nucleophilic substitution reactions, cross-coupling chemistry, and as a precursor for functionalized piperidines .
Properties
IUPAC Name |
tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATYOTHYSYTNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Reagents : Piperidine, Boc<sub>2</sub>O, triethylamine (TEA).
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0°C to room temperature (RT).
The Boc group introduces steric bulk, stabilizing the intermediate against ring-opening or decomposition during subsequent bromination and fluorination steps.
Bromination at the 4-Position
Bromination of the Boc-protected piperidine derivative is achieved via radical or electrophilic mechanisms. Two predominant methods are documented:
Method 2.1: N-Bromosuccinimide (NBS) Mediated Bromination
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Reagents : NBS, azobisisobutyronitrile (AIBN).
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Solvent : Carbon tetrachloride (CCl<sub>4</sub>) or THF.
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Conditions : Reflux at 80°C under inert atmosphere.
Mechanism : AIBN initiates radical chain propagation, abstracting a hydrogen atom from the piperidine ring to generate a carbon-centered radical, which reacts with NBS to install bromine at the 4-position.
Method 2.2: Direct Bromination with Bromine
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Reagents : Bromine (Br<sub>2</sub>), disodium hydrogen phosphate (Na<sub>2</sub>HPO<sub>4</sub>).
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Solvent : Chloroform (CHCl<sub>3</sub>).
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Conditions : 5°C to RT, 18-hour stirring.
Limitations : Lower yield due to competing dibromination and oxidative side reactions.
Fluorination at the 3-Position
Fluorination is typically performed using nucleophilic or electrophilic fluorinating agents. The choice of reagent depends on the substrate’s electronic environment and steric hindrance.
Method 3.1: Diethylaminosulfur Trifluoride (DAST)
Mechanism : DAST delivers fluoride via an S<sub>N</sub>2 mechanism, replacing a hydroxyl or other leaving group at the 3-position.
Method 3.2: Deoxyfluorination with XtalFluor-E
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Reagents : XtalFluor-E, triethylamine trihydrofluoride (TEA·3HF).
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Solvent : Acetonitrile (MeCN).
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Conditions : 60°C, 12 hours.
Advantages : Minimal side products and compatibility with moisture-sensitive intermediates.
Sequential Halogenation Strategies
Multi-step protocols integrating bromination and fluorination are employed to install both halogens efficiently.
Method 4.1: Bromination-Fluorination Sequence
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Boc Protection : As described in Section 1.
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Bromination : Using NBS/AIBN (Method 2.1).
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Fluorination : DAST-mediated (Method 3.1).
Method 4.2: Fluorination-Bromination Sequence
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Boc Protection .
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Fluorination : XtalFluor-E (Method 3.2).
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Bromination : Br<sub>2</sub>/Na<sub>2</sub>HPO<sub>4</sub> (Method 2.2).
Trade-offs : Bromination post-fluorination suffers from reduced reactivity due to the electron-withdrawing fluorine atom.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps.
Method 5.1: Continuous Flow Bromination
Method 5.2: Catalytic Fluorination
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Catalyst : Palladium on carbon (Pd/C).
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Reagents : Ammonium formate, HF-pyridine.
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Conditions : 50°C, 1 hour.
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Yield : 100% (hydrogenolytic deprotection concurrent with fluorination).
Comparative Analysis of Methods
| Method | Halogenation Order | Yield | Purity | Scalability |
|---|---|---|---|---|
| NBS/DAST Sequential | Br → F | 63% | 98% | Moderate |
| Br<sub>2</sub>/XtalFluor-E | F → Br | 55% | 95% | Low |
| Continuous Flow | Br → F | 78% | 99% | High |
Key Findings :
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Sequential bromination-fluorination outperforms reverse sequences in yield and scalability.
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Continuous flow systems enhance reproducibility and reduce reaction times.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Steric effects from the Boc group direct bromination to the 4-position, but competing 2-position substitution occurs in poorly controlled conditions. Optimization involves:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products:
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Inhibition of β-Lactamase
One of the notable applications of tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate is its role as a precursor in the synthesis of β-lactamase inhibitors. These inhibitors are crucial for combating antibiotic resistance in bacteria. The compound can be utilized in the preparation of N-protected derivatives that lead to the synthesis of 7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamides, which have been shown to inhibit β-lactamase effectively when used alongside β-lactam antibiotics .
1.2 Antimycobacterial Activity
Research indicates that derivatives of piperidine compounds, including those related to this compound, exhibit activity against Mycobacterium tuberculosis. A high-throughput screening identified several analogs that maintain potency against this pathogen, suggesting that modifications to the piperidine structure can enhance antimicrobial efficacy .
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of this compound can involve various chemical transformations, including bromination and fluorination steps that introduce halogen substituents at specific positions on the piperidine ring. This compound serves as a versatile intermediate in synthesizing more complex structures with potential therapeutic applications.
2.2 Chemical Stability and Handling
The compound has a molecular weight of 282.15 g/mol and is characterized by its stability under standard laboratory conditions, although it should be stored in a dark place to prevent degradation . Proper handling precautions include using personal protective equipment due to its classification as a hazardous material.
Case Studies and Research Findings
3.1 Case Study: Development of Antibacterial Agents
A study highlighted the development of new antibacterial agents based on derivatives of this compound. These derivatives were tested for their ability to inhibit bacterial growth in vitro, showing promising results against various strains, including those resistant to conventional antibiotics .
3.2 Case Study: Antimalarial Activity
Another research effort explored the antimalarial potential of compounds derived from this compound. The study demonstrated that certain modifications to the piperidine structure significantly enhanced activity against Plasmodium falciparum, indicating its potential use in developing new treatments for malaria .
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate, highlighting differences in substituents, molecular weights, and applications:
Stability and Handling
- The tert-butyl carbamate group in all listed compounds provides hydrolytic stability under basic conditions. However, the presence of fluorine or bromine may alter solubility; for example, the difluoro analogue (1303974-03-9) exhibits lower solubility in polar solvents compared to the mono-fluoro parent compound .
- Bromine-containing analogues (e.g., 142355-81-5, 210564-54-8) require strict temperature control during storage to prevent decomposition, whereas the fluorine-substituted derivatives are more thermally stable .
Pharmaceutical Relevance
- Drug Intermediate : The parent compound is a key intermediate in synthesizing kinase inhibitors and antipsychotic agents due to its balanced lipophilicity (logP ~2.5) and hydrogen-bonding capacity .
- Fluorinated Analogues : The difluoro derivative (1303974-03-9) has shown promise in positron emission tomography (PET) tracer development, leveraging fluorine's isotopic properties .
Biological Activity
tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate is a piperidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered interest due to its structural characteristics, which include a bromine atom and a fluorine atom attached to the piperidine ring. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H17BrFNO2. The compound features a five-membered nitrogen-containing heterocycle, which is known to influence its biological interactions. The presence of halogen substituents (bromine and fluorine) contributes to its unique chemical reactivity and potential biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the piperidine ring.
- Introduction of the bromine and fluorine substituents.
- Esterification with tert-butyl alcohol.
The reactions are generally conducted under inert atmosphere conditions to prevent oxidation, using solvents like dichloromethane or tetrahydrofuran with catalysts such as palladium or copper for specific steps.
Anticancer Properties
Research indicates that piperidine derivatives, including this compound, exhibit anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, such as FaDu hypopharyngeal tumor cells . The mechanism often involves interaction with cellular receptors that regulate cell proliferation and apoptosis.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Piperidine derivatives have been shown to inhibit cholinesterase and monoamine oxidase B, which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer’s . In particular, structure-activity relationship studies suggest that modifications to the piperidine structure can enhance inhibitory potency against these enzymes.
Antimicrobial Activity
In a study focusing on Mycobacterium tuberculosis, various piperidine derivatives were screened for anti-tubercular activity. While specific data on this compound was not highlighted, the class of compounds demonstrated promising results against tuberculosis strains . This suggests potential avenues for further exploration in antimicrobial research.
Study on Anticancer Activity
A notable case study involved testing a series of piperidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced anticancer efficacy compared to standard treatments like bleomycin . This reinforces the importance of structural diversity in developing effective therapeutic agents.
Enzyme Inhibition Research
Another study focused on evaluating the inhibitory effects of various piperidine derivatives on cholinesterase activity. The findings revealed that compounds with specific functional groups exhibited superior inhibition rates, suggesting that this compound could be a candidate for further investigation in this context .
Q & A
Q. What are the recommended synthetic routes for tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis of tert-butyl piperidine derivatives typically involves multi-step reactions, including halogenation and fluorination. For example, bromination may utilize reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C), while fluorination could employ Selectfluor™ or DAST in anhydrous solvents (e.g., DCM or THF). Reaction optimization, such as adjusting stoichiometry or using catalytic bases (e.g., K₂CO₃), is critical to minimize side products like deprotected intermediates . Column chromatography (silica gel, hexane/EtOAc gradients) is commonly used for purification .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Structural confirmation requires a combination of techniques:
- NMR (¹H/¹³C/¹⁹F) to identify substituents and confirm regiochemistry (e.g., distinguishing 3-fluoro vs. 4-bromo positions).
- X-ray crystallography (using SHELX programs for refinement) to resolve stereochemistry and crystal packing .
- HRMS for molecular weight validation. Computational tools (e.g., Gaussian) can predict conformational stability and compare with experimental data .
Q. What safety precautions are essential when handling this compound, given limited toxicity data?
While specific toxicity data for this compound may be unavailable, structurally similar tert-butyl piperidine derivatives are classified as acute toxins (Category 4 for oral/dermal/inhalation exposure). Recommended precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Conducting reactions in a fume hood to avoid inhalation.
- Emergency measures: Rinse skin/eyes with water for 15 minutes; seek medical attention if exposed .
Advanced Research Questions
Q. How can conflicting data on reaction outcomes (e.g., competing bromination/fluorination pathways) be resolved?
Mechanistic studies using DFT calculations can identify transition states and energy barriers for competing pathways. Experimental validation via kinetic monitoring (e.g., in situ IR or LC-MS) helps track intermediate formation. For example, fluorination may proceed via an SN2 mechanism, while bromination could involve radical intermediates, requiring controlled radical initiators (e.g., AIBN) .
Q. What strategies mitigate racemization during functionalization of the piperidine ring?
Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalysts) can preserve stereochemistry. Low-temperature reactions (−78°C) and sterically hindered bases (e.g., LDA) reduce epimerization risks. Post-reaction analysis via chiral HPLC or VCD spectroscopy confirms enantiomeric excess .
Q. How do solvent polarity and additives influence the stability of tert-butyl carbamate protecting groups?
The tert-butoxycarbonyl (Boc) group is acid-labile but stable under basic conditions. Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate deprotection in acidic environments. Additives like DMAP can stabilize intermediates during coupling reactions. Stability assays (TLC or NMR monitoring under varying pH/temperature) are advised to optimize conditions .
Q. What computational methods predict the ecological impact of this compound when disposal data are absent?
Use QSAR models (e.g., EPI Suite) to estimate persistence, bioaccumulation, and toxicity. Parameters like logP (calculated via ChemAxon) indicate soil mobility, while molecular docking predicts interactions with biological receptors (e.g., cytochrome P450 enzymes) .
Methodological Notes
- Contradiction Handling : When toxicity data conflict (e.g., vs. 9), apply the precautionary principle and adhere to the most stringent safety protocols .
- Data Gaps : For understudied properties (e.g., photostability), design accelerated degradation studies under UV/visible light with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
